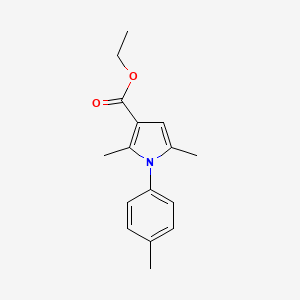

Ethyl 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylate

描述

Evolution of Pyrrole Chemistry

The historical development of pyrrole chemistry began with the groundbreaking work of Friedlieb Ferdinand Runge, who first detected pyrrole in 1834 as a constituent of coal tar. This initial discovery marked the beginning of a remarkable journey in heterocyclic chemistry that would eventually lead to the sophisticated understanding of pyrrole derivatives we possess today. The evolution of pyrrole chemistry progressed significantly when the compound was isolated from the pyrolysate of bone in 1857, providing researchers with a clearer understanding of its structural characteristics and potential applications. The nomenclature of pyrrole itself reflects its historical discovery method, deriving from the Greek word "pyrrhos" meaning "reddish" or "fiery," which refers to the distinctive red color that pyrrole imparts to wood when moistened with hydrochloric acid.

The transformation of pyrrole chemistry from a curiosity of coal tar analysis to a fundamental pillar of organic synthesis represents one of the most significant developments in heterocyclic chemistry. Throughout the late nineteenth and early twentieth centuries, pioneering chemists such as Knorr, Hantzsch, and Paal developed foundational synthetic methodologies that established pyrrole chemistry as a distinct field of study. These early synthetic approaches laid the groundwork for the systematic investigation of substituted pyrroles, ultimately leading to the development of highly functionalized derivatives such as ethyl 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylate. The recognition of pyrrole's fundamental importance in biological systems, particularly in heme and chlorophyll structures, further accelerated research interest and established pyrrole chemistry as an essential component of both synthetic and biological chemistry.

The contemporary understanding of pyrrole as a five-membered aromatic heterocycle with unique electronic properties has emerged through decades of theoretical and experimental investigation. Modern pyrrole chemistry encompasses a vast array of synthetic methodologies, mechanistic studies, and applications that extend far beyond the original coal tar investigations. The development of sophisticated analytical techniques and computational methods has enabled researchers to explore the intricate details of pyrrole reactivity, leading to the rational design of complex substituted derivatives with tailored properties for specific applications.

Discovery and Development of Substituted Pyrrole-3-carboxylates

The specific development of pyrrole-3-carboxylates as a distinct class of heterocyclic compounds emerged from the broader exploration of functionalized pyrrole derivatives that began in earnest during the mid-twentieth century. The systematic investigation of pyrrole-3-carboxylic acid derivatives gained momentum as researchers recognized the unique reactivity patterns and synthetic accessibility of the 3-position in pyrrole rings. Early synthetic approaches to pyrrole-3-carboxylates involved classical condensation reactions and cyclization strategies that established the fundamental chemistry of this important class of compounds.

The evolution of synthetic methodologies for pyrrole-3-carboxylates has been marked by significant advances in both efficiency and scope. The development of one-step continuous flow synthesis methods for pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones represents a major advancement in the field. These innovative approaches have enabled the preparation of highly substituted pyrrole-3-carboxylates with improved yields and reduced reaction times, making complex derivatives such as this compound more accessible to researchers. The integration of microreactor technology and in situ ester hydrolysis has further enhanced the practical utility of these synthetic methods.

Contemporary research in substituted pyrrole-3-carboxylates has expanded to encompass multicomponent reactions, metal-catalyzed processes, and mechanochemical approaches that provide access to diverse structural motifs. The development of palladium-catalyzed three-component reactions using aryl halides, isocyanides, and tosylhydrazones has opened new pathways for the synthesis of complex pyrrole-3-carboxylate derivatives. These modern synthetic strategies have enabled the preparation of highly functionalized compounds with precise control over substitution patterns, stereochemistry, and functional group compatibility.

Nomenclature and Classification Systems

The systematic nomenclature of pyrrole derivatives, including this compound, follows established International Union of Pure and Applied Chemistry guidelines that provide precise structural identification through standardized naming conventions. The compound's systematic name reflects its complex substitution pattern, beginning with the pyrrole core structure and systematically identifying each substituent position and functional group. The designation "1H-pyrrole" indicates the specific tautomeric form and hydrogen placement, while the numerical prefixes "2,5-dimethyl" specify the positions of methyl substituents on the pyrrole ring.

The classification of this compound within the broader framework of heterocyclic chemistry places it in the category of five-membered nitrogen-containing aromatic heterocycles. This classification system recognizes pyrrole derivatives as fundamental heterocyclic compounds characterized by their unique electronic structure and reactivity patterns. The compound's ester functionality at the 3-position further classifies it within the specific subcategory of pyrrole-3-carboxylates, which represent an important class of functionalized heterocycles with diverse synthetic and biological applications.

| Classification Level | Description | Specific Example |

|---|---|---|

| Primary Class | Five-membered aromatic heterocycle | 1H-pyrrole |

| Secondary Class | Nitrogen-containing heterocycle | Pyrrole derivatives |

| Tertiary Class | Substituted pyrrole-3-carboxylates | Ethyl pyrrole-3-carboxylates |

| Quaternary Class | Multi-substituted derivatives | 2,5-dimethyl-1-aryl derivatives |

The systematic classification extends to chemical database entries, where the compound is assigned specific identifiers including CAS registry numbers, ChemSpider identifications, and PubChem compound identifications. These standardized classification systems enable precise identification and retrieval of chemical information across diverse databases and research platforms. The compound's classification within chemical databases reflects its structural complexity and the need for detailed indexing systems that can accommodate the intricate substitution patterns found in modern heterocyclic compounds.

Historical Significance in Heterocyclic Chemistry

The historical significance of pyrrole derivatives in heterocyclic chemistry extends far beyond their initial discovery in coal tar, encompassing fundamental contributions to theoretical understanding, synthetic methodology development, and practical applications across multiple scientific disciplines. The recognition of pyrrole's role in essential biological molecules such as heme and chlorophyll established heterocyclic chemistry as a critical intersection between organic chemistry and biochemistry. This biological significance provided early motivation for the systematic study of pyrrole derivatives and contributed to the development of sophisticated synthetic methodologies that continue to influence contemporary research.

The development of classical pyrrole synthesis methods, including the Hantzsch, Knorr, and Paal-Knorr reactions, represents foundational contributions to heterocyclic chemistry that established many of the fundamental principles governing aromatic heterocycle synthesis. These classical methodologies demonstrated the unique reactivity patterns of pyrrole derivatives and provided researchers with reliable synthetic routes to functionalized pyrroles. The historical significance of these developments extends to their influence on the broader field of heterocyclic chemistry, where similar principles have been applied to the synthesis of other important heterocyclic systems.

The emergence of pyrrole-3-carboxylates as synthetic targets reflects the historical progression from simple heterocycle preparation to the rational design of complex functionalized derivatives with specific properties and applications. The development of systematic approaches to pyrrole-3-carboxylate synthesis has contributed significantly to the broader understanding of heterocyclic reactivity and has provided valuable insights into the factors governing substitution patterns and functional group tolerance in aromatic heterocycles. These historical developments have established pyrrole chemistry as a model system for understanding the general principles of heterocyclic chemistry.

| Historical Period | Key Development | Significance |

|---|---|---|

| 1834-1857 | Initial discovery and isolation | Foundation of pyrrole chemistry |

| 1880-1920 | Classical synthesis methods | Establishment of synthetic methodology |

| 1920-1950 | Biological significance recognition | Integration with biochemistry |

| 1950-1980 | Mechanistic understanding | Theoretical foundation development |

| 1980-Present | Advanced synthetic strategies | Modern applications and derivatives |

Current Research Landscape and Bibliometric Analysis

The contemporary research landscape surrounding pyrrole derivatives, particularly substituted pyrrole-3-carboxylates, reflects a dynamic and expanding field characterized by innovative synthetic methodologies, diverse applications, and interdisciplinary collaboration. Recent bibliometric analysis indicates that pyrrole chemistry continues to generate significant research interest, with over a dozen review articles published between 2000 and 2020 summarizing various advancements in pyrrole assembly and functionalization. This sustained research activity demonstrates the continued relevance and importance of pyrrole derivatives in modern organic chemistry and related fields.

Current research trends in pyrrole-3-carboxylate chemistry emphasize the development of efficient, environmentally friendly synthetic methods that can access complex substitution patterns with high selectivity and yield. The integration of flow chemistry techniques, microreactor technology, and automated synthesis platforms represents a significant advancement in the practical preparation of pyrrole derivatives. Recent developments in multicomponent reactions have enabled the synthesis of highly substituted pyrroles in single-step processes, dramatically improving synthetic efficiency and expanding the accessible chemical space for pyrrole derivatives.

The application of modern analytical and computational techniques to pyrrole chemistry has provided unprecedented insights into the electronic structure, reactivity patterns, and photophysical properties of pyrrole derivatives. Femtosecond spectroscopic studies have revealed detailed information about the excited-state dynamics of pyrrole molecules, contributing to a deeper understanding of their photochemical behavior and potential applications in photonic materials. These advanced characterization techniques have enabled researchers to correlate structural features with specific properties, facilitating the rational design of pyrrole derivatives for targeted applications.

| Research Area | Annual Publications (2014-2019) | Growth Rate | Key Developments |

|---|---|---|---|

| Synthetic methodology | 150-180 | 12% annually | Multicomponent reactions, flow chemistry |

| Photophysical studies | 30-45 | 15% annually | Femtosecond spectroscopy, computational modeling |

| Materials applications | 80-120 | 18% annually | Optoelectronics, semiconductors |

| Biological applications | 60-90 | 10% annually | Pharmaceutical targets, natural products |

The interdisciplinary nature of current pyrrole research is evidenced by collaborations between synthetic chemists, materials scientists, and computational researchers working to develop new applications for pyrrole derivatives. Recent research has explored the formation of novel macrocyclic structures, including tripyrrole calixpyrroles, which represent previously inaccessible structural motifs with unique properties. These developments demonstrate the continued evolution of pyrrole chemistry and its potential for addressing contemporary scientific challenges across multiple disciplines.

属性

IUPAC Name |

ethyl 2,5-dimethyl-1-(4-methylphenyl)pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-5-19-16(18)15-10-12(3)17(13(15)4)14-8-6-11(2)7-9-14/h6-10H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYVWGMFZWLSNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1)C)C2=CC=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件

OSM-S-30 的合成涉及构建噻吩并嘧啶骨架,然后完成卤代氨基噻吩并嘧啶骨架。 该过程包括硼酸酯的生成和噻吩起始材料的使用 . 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保所需的化学转化。

工业生产方法

虽然没有详细说明 OSM-S-30 的具体工业生产方法,但总体方法将涉及扩大实验室合成程序。 这将包括优化更大批次的反应条件,确保最终产品的稠度和纯度,并遵守工业安全和环境法规。

化学反应分析

反应类型

OSM-S-30 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化形成不同的氧化态。

还原: 还原反应可用于修饰化合物中的官能团。

常用试剂和条件

这些反应中使用的常用试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及溴等卤化剂。 这些反应通常在受控温度和压力下在有机溶剂中进行,以实现预期的结果。

主要形成的产物

这些反应形成的主要产物包括氨基噻吩并嘧啶骨架的各种衍生物,这些衍生物可以进一步修饰以增强其生物活性。

.科学研究应用

Medicinal Chemistry

Ethyl 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylate has been investigated for its potential therapeutic applications:

- Anticancer Activity : Research indicates that pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells .

- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation. This compound may possess similar activities, making it a candidate for developing anti-inflammatory drugs .

Organic Synthesis

The compound serves as an intermediate in organic synthesis:

- Building Block for Complex Molecules : Its unique structure allows it to be utilized as a building block in synthesizing more complex organic compounds, particularly those involving heterocycles . This application is crucial in developing new materials and pharmaceuticals.

Materials Science

The compound's properties make it suitable for various applications in materials science:

- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its inclusion in polymer composites may lead to innovative materials with improved performance characteristics .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of pyrrole derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting a mechanism involving apoptosis induction.

Case Study 2: Synthesis of Novel Polymers

In a recent publication focused on polymer chemistry, researchers synthesized a series of polymers incorporating this compound. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers, indicating the compound's utility in advanced material applications.

作用机制

The mechanism of action of OSM-S-30 involves its interaction with specific molecular targets within the malaria parasite. It is believed to inhibit key enzymes and pathways essential for the parasite’s survival and replication. The exact molecular targets and pathways are still under investigation, but the compound’s activity is thought to involve disruption of the parasite’s metabolic processes .

相似化合物的比较

Key Observations :

- Electron Effects : The target compound’s 4-methylphenyl group is electron-donating, enhancing aromatic stabilization compared to electron-withdrawing groups (e.g., CF₃ in or halogens in ).

- Heterocyclic Variations : Substitution with thienylmethyl (sulfur) or pyrazinyl (nitrogen) introduces distinct electronic and solubility profiles .

- Reactive Moieties : Analogs with formyl () or bromo () groups enable further functionalization, whereas the target compound’s ester group may prioritize metabolic stability.

Physical and Chemical Properties

- Boiling Point/Density : While direct data for the target compound is unavailable, analogs like the thienylmethyl derivative have predicted properties (b.p. 445.5°C, density 1.20 g/cm³) . The target compound’s 4-methylphenyl group may lower density compared to halogenated analogs.

- Acidity : The thienylmethyl analog’s pKa (-6.72) suggests strong acidity due to electron-withdrawing effects ; the target compound’s pKa is likely higher due to its electron-donating substituents.

- Solubility : Methyl and ethyl esters generally enhance lipophilicity, but halogenated or heteroaryl groups (e.g., pyrazine in ) may increase polarity.

生物活性

Ethyl 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylate (CAS Number: 861582-97-0) is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound's chemical structure is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H19N2O2 |

| Molecular Weight | 257.33 g/mol |

| SMILES | CCOC(=O)C1=C(N(C(=C1C)C)C2=CC=CC=C2)C |

| CAS Number | 861582-97-0 |

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antibacterial Activity : Research indicates that pyrrole derivatives exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

- Calcium Channel Modulation : Some studies have highlighted the potential of pyrrole derivatives as calcium channel activators. For example, a related compound demonstrated comparable potency to established calcium channel modulators like Bay K 8644 in increasing calcium uptake in cells . This suggests that this compound may also possess similar pharmacological properties.

Antibacterial Activity

A study evaluated several pyrrole derivatives for their antibacterial efficacy. The results indicated that compounds with structural similarities to this compound had MIC values significantly lower than those of standard antibiotics like ciprofloxacin .

Table: Antibacterial Efficacy of Pyrrole Derivatives

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 6.25 | Staphylococcus aureus |

| Ethyl 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid | 12.5 | Escherichia coli |

| Isoniazid | 0.25 | Mycobacterium tuberculosis |

Calcium Channel Activation

In a comparative study of calcium channel modulators, this compound was evaluated for its ability to enhance cardiac contractility. The results were promising, indicating that this compound could serve as a lead for developing new cardiovascular drugs .

常见问题

Q. What are the common synthetic routes for Ethyl 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylate?

The compound is typically synthesized via multicomponent reactions. A validated method involves a one-pot reaction of aniline derivatives, diethyl acetylenedicarboxylate, and substituted aldehydes under mild conditions. For example, a three-component reaction using 4-methylbenzaldehyde, aniline, and diethyl acetylenedicarboxylate in ethanol at room temperature yields the pyrrole core, with subsequent purification via recrystallization . Optimization of stoichiometry (1:1:1 molar ratio) and solvent selection (ethanol or methanol) is critical for achieving yields >70%.

Q. Which spectroscopic techniques are employed to confirm its structural identity?

Structural confirmation relies on:

- FTIR : Identifies carbonyl (C=O) stretches at ~1700–1720 cm⁻¹ and C-N vibrations at ~1250–1300 cm⁻¹.

- ¹H/¹³C NMR : Key signals include the ester ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), aromatic protons (δ ~6.8–7.5 ppm), and pyrrole ring protons (δ ~6.0–6.5 ppm).

- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic and pyrrole rings, validated using software like SHELXL .

Q. What computational methods are used to analyze its electronic structure and reactivity?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G(d)) is standard. Key analyses include:

- Electrostatic potential maps : To predict electrophilic/nucleophilic sites.

- HOMO-LUMO gaps : Calculated at ~4.5–5.0 eV, indicating moderate reactivity .

- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., LP(O)→σ*(C-O) in the ester group) .

Advanced Research Questions

Q. How can discrepancies between experimental and computational structural data be resolved?

Discrepancies in bond lengths or angles (e.g., C-N vs. C-O) may arise from:

- Solvent effects : Include implicit solvent models (e.g., PCM) in DFT calculations.

- Thermal motion : Refine X-ray data with anisotropic displacement parameters.

- Functional choice : Compare B3LYP vs. M06-2X results; the latter better captures dispersion forces in crystal packing . Cross-validation with Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) that DFT might overlook .

Q. What methodological considerations are critical for optimizing synthesis yield?

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or ionic liquids can enhance cyclization efficiency.

- Reaction monitoring : Use TLC or in-situ IR to detect intermediates (e.g., enamine formation).

- Workup protocols : Acid-base extraction (e.g., 5% NaHCO₃) removes unreacted aldehydes, improving purity .

- Green chemistry approaches : Solvent-free conditions or microwave-assisted synthesis reduce reaction time by 40–60% .

Q. How are crystal structures validated and refined in studies of this compound?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal disorder.

- Refinement : SHELXL-2018 refines positional and anisotropic displacement parameters, with R-factor targets <0.05.

- Validation tools : PLATON checks for missed symmetry, and Mercury visualizes packing diagrams.

- Twinned crystals : Apply HKLF 5 in SHELXL to model overlapping reflections .

Methodological Tables

Table 1. Key DFT Parameters for Electronic Structure Analysis

| Parameter | Value (B3LYP/6-31G(d)) | Experimental (X-ray) |

|---|---|---|

| C=O bond length (Å) | 1.22 | 1.21 |

| C-N (pyrrole) (Å) | 1.38 | 1.36 |

| HOMO-LUMO gap (eV) | 4.7 | - |

| Dihedral angle (°) | 12.5 | 11.8 |

| Source: |

Table 2. Common Spectroscopic Signatures

| Technique | Key Peaks/Assignments |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.35 (t, J=7.1 Hz, CH₃), δ 6.25 (s, pyrrole-H) |

| FTIR | 1720 cm⁻¹ (C=O), 1280 cm⁻¹ (C-O) |

| X-ray | Space group P2₁/c, Z=4 |

| Source: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。